Heptyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

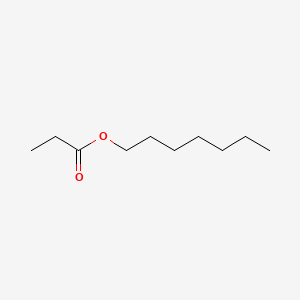

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-12-10(11)4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYICJVBGZQOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176693 | |

| Record name | Heptyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-81-1 | |

| Record name | Heptyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptyl Propionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and physical properties of heptyl propionate, an ester recognized for its characteristic fruity aroma and applications in the flavor and fragrance industries. This document outlines its key properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.

Chemical and Physical Properties

This compound, also known as heptyl propanoate, is an organic compound classified as an ester of heptanol and propionic acid. Its molecular structure and properties make it a subject of interest in synthetic organic chemistry and as a component in various formulations.

Identifiers and General Properties

The fundamental identifiers and general properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | heptyl propanoate |

| Synonyms | This compound, n-Heptyl propionate, Propanoic acid, heptyl ester |

| CAS Number | 2216-81-1 |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| Appearance | Colorless liquid with a fruity odor |

Physical Properties

Quantitative physical data for this compound are presented in the following table. These properties are crucial for handling, storage, and application in various experimental and industrial settings.

| Property | Value | Temperature (°C) | Pressure (mmHg) |

| Density | 0.874 g/cm³ | 25 | 760 |

| Boiling Point | 209.7 °C | - | 760 |

| Melting Point | -50.9 °C | - | 760 |

| Flash Point | 79.8 °C | - | 760 |

| Refractive Index | 1.422 | 20 | - |

| Vapor Pressure | 0.2 mmHg | 25 | - |

Chemical and Safety Properties

This compound exhibits chemical properties typical of esters, including susceptibility to hydrolysis under acidic or basic conditions. It is classified as a combustible liquid.

| Property | Description |

| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane and benzene. |

| GHS Classification | Flammable liquids, Category 4 |

| Hazard Statement | H227: Combustible liquid |

| NFPA Rating | Health: 1, Fire: 1, Reactivity: 0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 1-heptanol and propionic acid using a strong acid catalyst.

Materials:

-

1-Heptanol (C₇H₁₆O)

-

Propionic acid (C₃H₆O₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene (for Dean-Stark apparatus)

-

Deionized water

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Simple distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-heptanol (e.g., 0.5 mol), propionic acid (e.g., 0.6 mol, 1.2 equivalents), and toluene (approx. 50 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 1-2 mL) to the flask while swirling.

-

Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will drive the equilibrium towards the ester product. Continue reflux until the theoretical amount of water is collected in the Dean-Stark trap (approximately 0.5 mol or 9 mL).

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add 50 mL of deionized water and shake. Drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate solution until no more gas evolves. This step neutralizes any remaining sulfuric acid and unreacted propionic acid. Check the aqueous layer with pH paper to ensure it is basic.

-

Final Wash: Wash the organic layer with 50 mL of deionized water to remove any residual salts.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Filter the dried organic layer to remove the magnesium sulfate. Remove the toluene and any residual diethyl ether (if used for extraction) using a rotary evaporator.

-

Purification: Purify the crude this compound by simple distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 209-210 °C at 760 mmHg.

Determination of Physical Properties

2.2.1. Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Place a small amount (1-2 mL) of the purified this compound into a small test tube (fusion tube).

-

Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the heat is distributed evenly.

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Note the temperature at which a continuous stream of bubbles emerges. This is the approximate boiling point. Remove the heat and record the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube. This is the precise boiling point of the liquid at the measured atmospheric pressure.

2.2.2. Density Determination (Digital Density Meter)

This protocol is based on the principles outlined in ASTM D4052.

-

Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25 °C).

-

Sample Injection: Inject the this compound sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present in the measuring cell.

-

Measurement: Allow the temperature of the sample to equilibrate to the set point of the instrument. The instrument measures the change in the oscillating frequency of the U-tube caused by the sample's mass.

-

Data Recording: The instrument's software will use calibration data to automatically calculate and display the density of the sample in g/cm³ (or g/mL). Record the density at the specified temperature.

2.2.3. Refractive Index Determination (Abbe Refractometer)

-

Instrument Preparation: Turn on the Abbe refractometer and ensure the prism surfaces are clean. Use a soft lens tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning, then allow it to dry completely.

-

Calibration: Calibrate the instrument by placing a drop of a standard liquid with a known refractive index (e.g., distilled water) onto the prism. Adjust the instrument to match the known value.

-

Sample Application: Place 1-2 drops of this compound onto the surface of the measuring prism. Close the illuminating prism gently to spread the liquid into a thin film.

-

Measurement: Look through the eyepiece and turn the adjustment knob until the borderline between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Record the value along with the measurement temperature, as refractive index is temperature-dependent.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

The Elusive Heptyl Propionate: An In-depth Technical Guide to its Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl propionate (C₁₀H₂₀O₂) is an aliphatic ester recognized for its characteristic fruity and floral aroma. While synthetically utilized in the flavor and fragrance industry, its natural occurrence in the plant kingdom is less documented, presenting a compelling area of research for phytochemists and drug development professionals. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed experimental protocols for its identification and quantification, and a plausible biosynthetic pathway for its formation.

Natural Occurrence of this compound

This compound has been reported in a limited number of plant species. The available data on its presence is primarily qualitative, with a notable lack of quantitative analysis in the existing literature.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Common Name | Plant Part | Quantitative Data |

| Humulus lupulus | Hops | Cones (essential oil) | Not specified in available literature.[1] |

Further research is required to quantify the concentration of this compound in these and other plant species.

Experimental Protocols

The identification and quantification of volatile compounds like this compound from plant matrices are predominantly achieved using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol outlines a general yet detailed procedure for the analysis of this compound and other volatile esters in plant materials.

1. Sample Preparation:

-

Plant Material: Collect fresh plant material (e.g., fruits, flowers, leaves). For fruits, the pulp is typically used.

-

Homogenization: Homogenize a known weight of the fresh plant material (e.g., 5 grams) into a fine powder or puree, often under cryogenic conditions (liquid nitrogen) to prevent the loss of volatile compounds.

-

Internal Standard: Add a known concentration of an internal standard (e.g., ethyl heptanoate or a deuterated analog) to the homogenized sample to allow for accurate quantification.

-

Vial Preparation: Transfer the homogenized sample into a headspace vial (e.g., 20 mL). Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes by enhancing their partitioning into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including esters.

-

Incubation: Place the vial in a heating block or water bath and incubate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250°C) to desorb the trapped analytes onto the GC column.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program would be: start at 40°C for 2 minutes, then ramp to 150°C at 5°C/min, and finally ramp to 250°C at 10°C/min and hold for 5 minutes. This program should be optimized based on the specific analytes of interest.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a pure this compound standard.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound in plants.

Biosynthetic Pathway

The biosynthesis of esters in plants is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule. While a specific pathway for this compound has not been elucidated, a generalized pathway can be proposed based on the known mechanisms of AATs.

References

Heptyl Propionate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl propionate (C₁₀H₂₀O₂) is an ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industries. Beyond its sensory properties, it serves as a valuable intermediate in organic synthesis. This document provides a detailed examination of the molecular and physical properties of this compound, a comprehensive protocol for its synthesis via Fischer esterification, and an overview of its chemical characteristics. All quantitative data is presented in standardized tables for clarity and comparative analysis.

Core Molecular and Physical Properties

This compound, also known as heptyl propanoate, is the ester formed from the condensation of heptan-1-ol and propionic acid.[1] Its fundamental properties are summarized below.

Table 1: Molecular and Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₂₀O₂[1][2][3][4][5] |

| Molecular Weight | 172.26 g/mol [2][4] |

| IUPAC Name | heptyl propanoate[1][2] |

| CAS Number | 2216-81-1[2][3][5] |

| Synonyms | n-Heptyl propionate, Propionic acid, heptyl ester[2][3][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid with a fruity odor[1] |

| Density | 0.874 g/cm³[5] |

| Boiling Point | 209.7 °C at 760 mmHg[5] |

| Melting Point | -50.9 °C[6][7] |

| Flash Point | 79.8 °C[5][6] |

| Refractive Index | 1.422[5][6] |

| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane and benzene.[1] |

| Vapor Pressure | 0.2 mmHg at 25°C[5] |

Synthesis of this compound via Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of propionic acid with 1-heptanol, using a strong acid catalyst, typically sulfuric acid.[4] This is a reversible reaction, and to drive the equilibrium towards the product (the ester), an excess of one of the reactants is often used, or water is removed as it is formed.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Propionic acid

-

1-Heptanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-heptanol and a molar excess of propionic acid (e.g., 1.5 to 2 equivalents). Add a few boiling chips.

-

Catalyst Addition: While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of the limiting reactant).

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for approximately 45-60 minutes. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the excess propionic acid and the sulfuric acid catalyst. Caution: This will produce CO₂ gas, so vent the funnel frequently. Continue adding the bicarbonate solution until gas evolution ceases.

-

Washing: Drain the lower aqueous layer. Wash the remaining organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand until the liquid is clear.

-

Purification: Decant or filter the dried organic layer into a distillation flask. Purify the crude this compound by fractional distillation to obtain the final product.

Applications and Further Research

This compound is primarily utilized as a flavor and fragrance agent due to its pleasant fruity scent, reminiscent of pears or apples.[1] In the field of synthetic organic chemistry, it can serve as a model compound for studying esterification reactions.[1] While its applications are well-established in the fragrance sector, dedicated research solely on this compound is not extensive, presenting opportunities for further investigation into its synthesis, reactivity, and potential new applications.[4]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C10H20O2 | CID 16670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanoic acid, heptyl ester [webbook.nist.gov]

- 4. This compound | 2216-81-1 | Benchchem [benchchem.com]

- 5. chemnet.com [chemnet.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

Heptyl Propionate: A Technical Guide to its Physicochemical Properties

Heptyl propionate (C10H20O2) is an ester recognized for its characteristic fruity and floral aroma, leading to its application in the flavor and fragrance industries. A thorough understanding of its physical properties, specifically its boiling point and density, is crucial for its synthesis, purification, and formulation in various commercial products. This guide provides a detailed overview of these key parameters, including experimental methodologies for their determination.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The slight variations in these values can be attributed to differences in experimental conditions, such as atmospheric pressure and sample purity. A summary of the reported data is presented below for comparative analysis.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 209.7 °C | at 760 mmHg | [1] |

| 210 °C | Not specified | [2] | |

| 210.04 °C | Not specified | [3] | |

| 227.50 °C | Not specified | [4] | |

| Density | 0.8636 g/cm³ | Not specified | [3] |

| 0.8640 to 0.8680 g/cm³ | at 25.00 °C | [5] | |

| 0.8679 g/cm³ | Not specified | [4] | |

| 0.869 g/cm³ | Not specified | [6] | |

| 0.874 g/cm³ | Not specified | [1][2] |

Experimental Protocols

The determination of the boiling point and density of liquid esters like this compound follows well-established laboratory procedures. These protocols are fundamental in the characterization and quality control of such chemical compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For an organic liquid such as this compound, this is typically determined through distillation.

Apparatus:

-

Round-bottom flask

-

Heating mantle or water bath

-

Condenser (e.g., Liebig condenser)

-

Thermometer and adapter

-

Receiving flask

-

Boiling chips

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

The vapor then passes into the condenser, where it cools and liquefies, and the resulting distillate is collected in the receiving flask.

-

The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be used to identify a substance and assess its purity.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume) or an automated density meter.

-

Analytical balance

-

Constant temperature bath

Procedure (using a pycnometer):

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) to allow the liquid to reach thermal equilibrium.

-

Any excess liquid that expands out of the capillary is carefully removed.

-

The pycnometer, filled with the sample, is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of a synthesized ester like this compound, focusing on the determination of its boiling point.

References

An In-depth Technical Guide to the Solubility of Heptyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl propionate in various solvents. Understanding the solubility of this ester is critical for its application in formulations, chemical synthesis, and various industrial processes. This document presents available quantitative data, details common experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Core Concepts in Solubility

This compound (C₁₀H₂₀O₂), an ester with a characteristic fruity aroma, is generally considered a non-polar compound. Its solubility behavior is primarily governed by the principle of "like dissolves like." The long heptyl alkyl chain contributes significantly to its hydrophobic nature, making it more soluble in non-polar organic solvents. Conversely, its solubility in polar solvents, such as water, is limited.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar esters, a general solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Pressure (atm) | Notes |

| Water | H₂O | Polar | 33.39 mg/L (estimated)[1] | 25 | 1 | Poorly soluble |

| Hexane | C₆H₁₄ | Non-polar | Soluble[2] | Not Specified | Not Specified | Good solubility expected due to non-polar nature. |

| Benzene | C₆H₆ | Non-polar | Soluble[2] | Not Specified | Not Specified | Good solubility expected due to non-polar nature. |

| Alcohol (general) | R-OH | Polar | Soluble[1] | Not Specified | Not Specified | The term "alcohol" is broad; solubility will vary depending on the specific alcohol. |

Note: The lack of specific quantitative data highlights a gap in the existing chemical literature and presents an opportunity for further research.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solute ensures that saturation is reached.

-

Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle. For liquid-liquid systems or to remove fine particles, centrifugation can be employed.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved solute at the bottom of the flask.

-

Filtration: Immediately filter the extracted sample through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

-

Dilution: If necessary, dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as GC-FID.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

This in-depth guide provides a foundational understanding of the solubility of this compound. While a comprehensive quantitative dataset remains to be fully established, the principles and methodologies outlined here offer a robust framework for scientists and researchers working with this versatile ester.

References

Heptyl Propionate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for heptyl propionate. The information is intended for use by researchers, scientists, and professionals in drug development who may work with this chemical. This document summarizes known physical and chemical properties, toxicological data (where available), and recommended procedures for safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is an ester with a characteristic fruity odor. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 2216-81-1 |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| Boiling Point | 210 °C |

| Flash Point | 79.8 °C (Closed Cup) |

| Density | 0.874 g/cm³ |

| Vapor Pressure | 0.2 mmHg at 25°C |

| Appearance | Colorless liquid |

Toxicological Data

A significant data gap exists for the acute toxicological properties of this compound. The available information is summarized below. It is crucial to handle this substance with care, assuming potential for irritation until comprehensive data becomes available.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Not classified.[1] No specific data available. |

| Serious Eye Damage/Irritation | Not classified.[1] No specific data available. |

Hazard Classification and Safety Precautions

This compound is classified as a combustible liquid.[1]

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Signal Word: Warning

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.[1]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols for Toxicological Assessment

Due to the lack of specific toxicological data for this compound, this section outlines the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the experimental protocols that would be used to determine its acute toxicity and irritation potential.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Principle: A single dose of the substance is administered orally to a group of experimental animals. Observations of effects and mortality are made over a period of time.

-

Methodology:

-

Animal Selection: Typically, young adult rats of a single sex (usually females) are used.

-

Dosage: A range of dose levels is used to determine the dose that causes mortality in 50% of the test animals (LD50).

-

Administration: The substance is administered by gavage in a single dose.

-

Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the LD50 value. Clinical signs of toxicity, body weight changes, and gross pathological findings are also recorded.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a single dermal exposure to a substance.

-

Principle: A single dose of the substance is applied to the skin of experimental animals.

-

Methodology:

-

Animal Selection: Albino rabbits or rats are typically used.

-

Dosage: A limit test at a high dose (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full dose-response study is conducted.

-

Application: The substance is applied to a shaved area of the back and covered with a porous gauze dressing for 24 hours.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoints: The dermal LD50 is determined. Skin irritation at the site of application is also evaluated.

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The substance is applied to a small area of the skin of a single animal.

-

Methodology:

-

Animal Selection: Albino rabbits are the preferred species.

-

Application: A small amount of the substance (0.5 mL for liquids) is applied to a patch of shaved skin and covered for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the substance is applied to one eye of an experimental animal.

-

Methodology:

-

Animal Selection: Albino rabbits are used.

-

Application: A small amount of the substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Lesions are scored to provide an overall assessment of eye irritation.

-

Safe Handling and Storage

Given its classification as a combustible liquid and the lack of comprehensive toxicity data, the following handling and storage procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[2]

-

Ground and bond containers when transferring the liquid to prevent static discharge.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.

-

Keep containers tightly closed when not in use.

-

Store in approved containers, such as those made of glass or chemically resistant plastic.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or sand.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A logical workflow for responding to a chemical spill is outlined below.

Caption: Workflow for Chemical Spill Response.

Logical Relationships in Safety Handling

The following diagram illustrates the logical relationships between hazard identification, risk assessment, and control measures for the safe handling of this compound.

Caption: Logical Flow for Safe Chemical Handling.

References

Heptyl propionate thermophysical property data

An In-Depth Technical Guide to the Thermophysical Properties of Heptyl Propionate

This technical guide provides a comprehensive overview of the thermophysical property data for this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of the experimental workflow.

Introduction to this compound

This compound (also known as n-heptyl propanoate) is an organic ester with the chemical formula C₁₀H₂₀O₂. It is a colorless liquid with a fruity odor, reminiscent of pears or apricots.[1][2] Its pleasant scent leads to its use in the fragrance and flavor industry.[1] Beyond its aromatic applications, understanding its thermophysical properties is crucial for its use as a solvent, a reactant in chemical syntheses, or in the formulation of various products.

Thermophysical Property Data

The following tables summarize the key thermophysical properties of this compound, compiled from various sources.

Table 1: Identification and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | Heptyl propanoate | [1] |

| Synonyms | n-Heptyl propionate, Propanoic acid, heptyl ester | [2][3][4] |

| CAS Number | 2216-81-1 | [2][3][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][3][4] |

| Molecular Weight | 172.27 g/mol | [1][5] |

| Appearance | Colorless liquid with a fruity, floral, apricot-like odor | [1][2][5] |

| Melting Point | -50.9 °C (-59.6 °F; 222.25 K) | [2][3] |

| Boiling Point | 209.7 - 210.04 °C (409.5 - 410.1 °F; 482.85 - 483.19 K) at 760 mmHg | [2][3][4][6] |

| Flash Point | 79.44 - 79.8 °C (175 °F) (Tag Closed Cup) | [3][4][7] |

Table 2: Density and Refractive Index

| Property | Value | Temperature (°C) | Pressure (atm) | Source(s) |

| Density | 0.8636 - 0.874 g/cm³ | 20 - 25 | 1 | [2][3][4][6] |

| Specific Gravity | 0.864 - 0.868 | 25 | 1 | [7] |

| Refractive Index | 1.4137 - 1.422 | 20 | 1 | [2][3][6] |

Table 3: Thermodynamic and Transport Properties

| Property | Value | Temperature (°C) | Pressure (atm) | Source(s) |

| Vapor Pressure | 0.2 mmHg | 25 | - | [4][7] |

| Viscosity (Liquid) | Data available as a function of temperature | - | - | [8] |

| Thermal Conductivity (Liquid) | Data available as a function of temperature | - | - | [8] |

| Specific Heat Capacity (Liquid) | Data available as a function of temperature | - | - | [8] |

| Enthalpy of Vaporization | Data available as a function of temperature | - | - | [8] |

Experimental Protocols

This section outlines the general experimental methodologies for the synthesis, purification, and determination of the key thermophysical properties of this compound.

Synthesis: Fischer Esterification

This compound is typically synthesized via Fischer esterification, which involves the reaction of a carboxylic acid (propanoic acid) with an alcohol (1-heptanol) in the presence of an acid catalyst, commonly sulfuric acid.

Procedure:

-

Reactant Mixture: Propanoic acid and a molar excess of 1-heptanol are combined in a round-bottom flask.

-

Catalyst Addition: A small amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reflux: The reaction mixture is heated to reflux. The reflux apparatus, equipped with a condenser, prevents the loss of volatile reactants and products by condensing them back into the reaction flask.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the ester.

Purification

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the acid catalyst, and byproducts.

1. Extraction:

-

The reaction mixture is first cooled to room temperature.

-

It is then transferred to a separatory funnel and washed sequentially with:

-

Water to remove the bulk of the sulfuric acid and any water-soluble components.

-

A weak base solution, such as aqueous sodium bicarbonate, to neutralize any remaining acidic components.

-

Brine (saturated aqueous sodium chloride) to reduce the solubility of the ester in the aqueous layer and aid in phase separation.

-

-

The organic layer, containing the this compound, is then separated.

2. Drying:

-

The collected organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove any residual water.

-

The drying agent is subsequently removed by filtration.

3. Distillation:

-

The final purification of this compound is achieved by fractional distillation.

-

This technique separates liquids based on differences in their boiling points. This compound is collected as the fraction that distills at its characteristic boiling point, leaving behind less volatile impurities.

Determination of Thermophysical Properties

1. Melting and Boiling Point:

-

Melting Point: The melting point of a solidified sample of this compound can be determined using a melting point apparatus. A small amount of the solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus and measuring the temperature at which the vapor and liquid phases are in equilibrium at a given pressure.

2. Density and Viscosity:

-

Density: The density of liquid this compound can be measured using a pycnometer or a vibrating tube densimeter, which offers high precision.

-

Viscosity: The dynamic viscosity can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer. These instruments measure the fluid's resistance to flow under controlled conditions.

3. Specific Heat Capacity:

-

The specific heat capacity is measured using a calorimeter. A known mass of the liquid is heated by a known amount of energy, and the resulting temperature change is measured. The specific heat capacity is then calculated from these values.

4. Thermal Conductivity:

-

The transient hot-wire method is a common technique for measuring the thermal conductivity of liquids. A thin platinum wire immersed in the liquid is heated by a constant current, and the rate of temperature increase of the wire is measured. The thermal conductivity of the liquid is then determined from the temperature rise as a function of time.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its purification and the subsequent characterization of its thermophysical properties.

References

- 1. A transient hot-wire method for measuring the thermal conductivity of gases and liquids | Semantic Scholar [semanticscholar.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 5. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 6. youtube.com [youtube.com]

- 7. Determination of Fluid Density and Viscosity by Analyzing Flexural Wave Propagations on the Vibrating Micro-Cantilever - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csub.edu [csub.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heptyl Propionate via Fischer Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heptyl propionate is an ester known for its characteristic fruity aroma, finding applications in the fragrance, flavor, and pharmaceutical industries. One of the most common and effective methods for its synthesis is the Fischer esterification of 1-heptanol and propionic acid. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the formation of the ester, it is crucial to remove water as it is formed, often accomplished by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via Fischer esterification, covering both homogeneous and heterogeneous catalysis.

Reaction Parameters and Optimization

Several factors influence the yield and rate of the Fischer esterification of this compound. Optimization of these parameters is key to achieving high conversion and purity.

-

Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts. However, their use can lead to challenges in separation and purification. Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia, offer advantages in terms of ease of separation, reusability, and reduced environmental impact.[1]

-

Molar Ratio of Reactants: Employing an excess of one reactant, typically the alcohol (1-heptanol), can shift the reaction equilibrium towards the product side, increasing the yield of this compound.

-

Temperature: The reaction is typically carried out at the reflux temperature of the reaction mixture to increase the reaction rate. The specific temperature will depend on the boiling points of the reactants and any solvent used.

-

Reaction Time: The time required to reach equilibrium can vary from a few hours to several hours, depending on the catalyst, temperature, and other reaction conditions.

-

Water Removal: Continuous removal of water as it is formed is essential for driving the reaction to completion. This is often achieved using a Dean-Stark apparatus.

Data Presentation: Synthesis of Propionate Esters

While specific quantitative data for the synthesis of this compound is not extensively available in a single comparative study, the following table summarizes typical yields and reaction conditions for the synthesis of similar propionate esters using various catalysts. This data provides a valuable reference for the expected outcomes in the synthesis of this compound.

| Ester | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Isobutyl Propionate | Isobutanol | Amberlyst-15 | 1:1 | 45-75 | - | - | [This study investigated kinetics, not final yield] |

| n-Butyl Propionate | n-Butanol | Aluminophosphate Molecular Sieve | 1.2:1 | 126-133 | 5 | 85.3 | [General reference to high yields] |

| Ethyl Butyrate | Ethanol | [Hnhp]HSO₄ (Ionic Liquid) | 1.2:1 | 80 | 2 | 86 | [2] |

| Methyl Dodecanoate | Methanol | Polystyrene-supported Fluoroalkyl Sulfonic Acid | 16:1 | 65 | 8 | 100 | [General reference to high yields] |

| Pentyl Propanoate | 1-Pentanol | Lipozyme 435 (Immobilized Lipase) | 2:1 | 70 | - | >80 | [General reference to high yields] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol describes a standard laboratory procedure for the synthesis of this compound using concentrated sulfuric acid as the catalyst and a Dean-Stark apparatus for water removal.

Materials:

-

1-Heptanol

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-heptanol (e.g., 0.5 mol), propionic acid (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 50 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 2-4 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with water.

-

Wash the organic layer with brine to remove any remaining water.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Caption: Mechanism of the Fischer esterification of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Heptyl Propionate Using Lipase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptyl propionate is an ester known for its fruity aroma, finding applications in the food and fragrance industries. Its synthesis through enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative to traditional chemical methods. Lipases (triacylglycerol acylhydrolases) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions.[1] The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling enzyme reuse and reducing downstream processing costs.[1][2]

These application notes provide a detailed protocol for the enzymatic synthesis of this compound, outlining the reaction conditions, optimization parameters, and analytical methods for monitoring the reaction progress.

Data Presentation

Table 1: Lipase Screening for this compound Synthesis

| Lipase Source | Immobilization Support | Relative Activity (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | Acrylic Resin | 100 | [2][3][4] |

| Rhizomucor miehei lipase (Lipozyme RM IM) | Anionic Resin | 75 | [2] |

| Thermomyces lanuginosus lipase (Lipozyme TL IM) | Silica Gel | 60 | [2] |

| Porcine Pancreas Lipase | Lyophilized Powder | 45 |

Table 2: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Range Tested | Optimal Value | Effect on Yield |

| Temperature (°C) | 30 - 60 | 40 - 50 | Yield increases with temperature up to an optimum, beyond which enzyme denaturation can occur. |

| Substrate Molar Ratio (Heptanol:Propionic Acid) | 1:1 - 1:5 | 1:2 | An excess of the alcohol can shift the equilibrium towards product formation. |

| Enzyme Loading (% w/w of substrates) | 1 - 10 | 5 | Higher loading increases the reaction rate, but can also increase costs. |

| Reaction Time (hours) | 1 - 48 | 24 - 36 | Yield increases with time until equilibrium is reached. |

| Agitation Speed (rpm) | 100 - 250 | 200 | Adequate mixing is crucial to overcome mass transfer limitations. |

Table 3: Comparative Yields of Enzymatic Ester Synthesis

| Ester | Lipase | Reaction System | Yield (%) | Reference |

| Butyl Propionate | Novozym 435 | Solvent-free | 93.76 | [3] |

| Octyl Formate | Novozym 435 | 1,2-dichloroethane | 96.51 | [4] |

| Heptyl Butyrate | Porcine Pancreas Lipase | Hexane | >90 | |

| Pentyl Oleate | Candida antarctica lipase B | Solvent-free | ~85 | [5] |

Experimental Protocols

Materials and Reagents

-

Heptanol (Reagent Grade)

-

Propionic Acid (Reagent Grade)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

-

Organic Solvent (e.g., n-hexane, optional for solvent-based synthesis)

-

Sodium Hydroxide (NaOH), 0.1 N solution in ethanol

-

Phenolphthalein indicator solution (1% in ethanol)

-

Anhydrous Sodium Sulfate

-

Drying agent (e.g., molecular sieves)

Equipment

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., screw-capped flask)

-

Thermostat-controlled water bath or oil bath

-

Burette for titration

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph (GC) for analysis

Protocol for Enzymatic Synthesis of this compound

This protocol is based on a solvent-free system, which is environmentally friendly and simplifies product purification.

-

Reactant Preparation : In a screw-capped flask, add heptanol and propionic acid in a 1:2 molar ratio. For example, for a 10 mmol scale reaction, use 1.16 g of heptanol and 1.48 g of propionic acid.

-

Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) at a concentration of 5% (w/w) of the total substrate weight. For the example above, this would be (1.16 g + 1.48 g) * 0.05 = 0.132 g of immobilized lipase. Add a drying agent like molecular sieves to remove water produced during the reaction and shift the equilibrium towards the product.

-

Reaction Incubation : Place the flask in a thermostatted water bath or on a heating plate with a magnetic stirrer. Set the temperature to 45°C and the agitation speed to 200 rpm.

-

Reaction Monitoring : The progress of the esterification can be monitored by titrating the residual propionic acid.

-

Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture at regular intervals.

-

Dissolve the aliquot in 10 mL of ethanol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with a standardized 0.1 N ethanolic NaOH solution until a persistent pink color is observed.

-

The conversion can be calculated based on the decrease in the concentration of propionic acid.

-

-

Reaction Termination and Enzyme Recovery : After the reaction reaches the desired conversion (typically within 24-36 hours), stop the heating and stirring. Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

-

Product Purification :

-

The reaction mixture can be washed with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The solvent (if used) and any unreacted heptanol can be removed by vacuum distillation using a rotary evaporator to obtain the purified this compound.

-

-

Product Analysis : The purity of the final product can be confirmed by Gas Chromatography (GC) analysis.

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway: Lipase Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Note: Quantitative Analysis of Heptyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Heptyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester known for its fruity aroma, finds applications in the flavor, fragrance, and pharmaceutical industries. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate and reproducible quantification of this volatile compound. This methodology is suitable for quality control, stability testing, and research applications.

Introduction

This compound (C10H20O2, Molar Mass: 172.26 g/mol ) is a flavoring agent and fragrance ingredient.[1][2] Its accurate quantification is crucial for ensuring product quality and consistency in various industries. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[3] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or liquid drug formulations, a direct injection or liquid-liquid extraction (LLE) is suitable. For solid or semi-solid matrices like powders or creams, headspace sampling or solid-phase microextraction (SPME) is recommended to isolate the volatile this compound.

Protocol for Liquid-Liquid Extraction (LLE):

-

To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

-

Add an internal standard (e.g., a known concentration of a similar, non-interfering ester like octyl acetate) to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean GC vial.

-

Inject 1 µL of the organic extract into the GC-MS system.

GC-MS Instrumentation and Conditions

-

Instrument: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Injection: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port Temp. | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |

Quantitative Data

For quantification, a calibration curve should be constructed using standard solutions of this compound at various concentrations. The peak area of the target ion for this compound is plotted against the corresponding concentration. The NIST WebBook provides mass spectral data for this compound, with characteristic ions at m/z 57, 75, 99, and 113.[2] For quantitative analysis in SIM mode, the most abundant and specific ions should be selected.

Table 2: Quantitative Data for this compound Analysis

| Parameter | Value |

| Retention Time (approx.) | 10.5 min |

| Target Ion (for quantification) | m/z 57 |

| Qualifier Ions | m/z 75, 99 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Calibration Curve Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 5% |

Note: The values presented in Table 2 are representative and may vary depending on the specific instrument and experimental conditions. Method validation should be performed to establish performance characteristics.

Data Analysis and Interpretation

-

Peak Identification: The retention time and the mass spectrum of the peak corresponding to this compound in the sample chromatogram are compared with those of a known standard. The mass spectrum should show the characteristic fragmentation pattern of this compound.

-

Quantification: The concentration of this compound in the sample is determined by interpolating the peak area of the target ion from the calibration curve. The concentration is then calculated considering any dilution factors from the sample preparation steps.

Experimental Workflow and Data Processing Diagrams

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical flow of data processing.

References

Application Note: Determination of Heptyl Propionate Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed protocol for the analysis of Heptyl Propionate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is an ester commonly used as a fragrance and flavoring agent.[1] Due to its volatile nature, it is often analyzed by gas chromatography. However, HPLC offers a viable alternative, particularly for non-volatile sample matrices. This document provides a comprehensive methodology for the quantification of this compound, intended for researchers, scientists, and professionals in the drug development and quality control sectors.

Introduction

This compound (C10H20O2) is a colorless liquid with a fruity odor.[1] It is synthesized from heptanol and propanoic acid.[1] As a key component in various consumer products, a reliable analytical method for its quantification is essential for quality control and formulation development. While gas chromatography is a common technique for volatile esters, HPLC provides a powerful separation technique for liquid samples and can be advantageous when dealing with complex or non-volatile matrices. This application note outlines a robust RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The non-polar nature of this compound lends itself well to a reversed-phase separation.[1]

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 70% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 210 nm |

Chemicals and Reagents

-

This compound (analytical standard, >99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

Standard and Sample Preparation

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with Methanol.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase at the initial gradient composition (70% Acetonitrile in Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation will vary depending on the matrix. For a liquid sample, a simple dilution may be sufficient.

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable volume of Methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Illustrative)

The following table summarizes the expected performance characteristics of this HPLC method. These are typical values and should be verified experimentally.

Table 2: Illustrative Method Validation Data

| Parameter | Expected Result |

| Retention Time (RT) | ~ 6.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow

The logical flow of the analytical process, from preparing the necessary solutions to the final data analysis, is depicted in the diagram below.

References

Use of Heptyl propionate as a flavoring agent in food chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl propionate (CAS No. 2216-81-1) is an ester recognized for its characteristic fruity and floral aroma, often described as reminiscent of apricot and pear.[1] This aromatic profile makes it a valuable flavoring agent in the food and fragrance industries. In food chemistry, this compound is utilized to impart or enhance fruity notes in a variety of products. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use and evaluation of this compound as a flavoring agent. While not explicitly listed with a FEMA number in the provided search results, its components, heptyl alcohol and propionic acid, have established safety profiles in food applications. Propionic acid, for instance, is affirmed as Generally Recognized as Safe (GRAS) for use as an antimicrobial and flavoring agent.

Physicochemical and Organoleptic Properties

A comprehensive understanding of this compound's properties is essential for its application in food systems.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | [1][2] |

| Molecular Weight | 172.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Floral, rose, apricot | [2] |

| Flavor Profile | Fruity, apricot | [2] |

| Boiling Point | 209.7°C at 760 mmHg | |

| Flash Point | 79.8°C | |

| Density | 0.874 g/cm³ | |

| Vapor Pressure | 0.2 mmHg at 25°C | |

| Solubility | Insoluble in water | [2] |

Applications in the Food Industry

This compound's fruity and sweet aromatic profile makes it suitable for a range of food and beverage applications. Its use is particularly relevant in:

-

Beverages: Carbonated soft drinks, fruit juices, and flavored alcoholic beverages can benefit from the addition of this compound to enhance or create fruity flavor profiles.

-

Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings can incorporate this ester to achieve a desired fruity taste.

-

Baked Goods: Fillings for pastries and cakes, as well as icings, can be flavored with this compound to add a distinct fruity character.

-

Dairy Products: Yogurt, ice cream, and flavored milk can be formulated with this compound to introduce or boost fruity notes.

The concentration of use will vary depending on the food matrix, desired flavor intensity, and the presence of other flavoring components. It is recommended to start with low concentrations and conduct sensory evaluations to determine the optimal level.

Experimental Protocols

Sensory Evaluation: Triangle Test for Discrimination

This protocol is designed to determine if a sensory difference exists between a control sample and a sample containing this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a beverage matrix.

Materials:

-

Control beverage (e.g., unflavored carbonated water, apple juice).

-

This compound solution (prepared in a suitable solvent like ethanol).

-

Identical, coded tasting cups.

-

Palate cleansers (e.g., unsalted crackers, room temperature water).

-

Sensory panel of at least 15-20 trained or consumer panelists.

Procedure:

-

Prepare the test sample by adding a predetermined concentration of this compound to the control beverage.

-

For each panelist, present three coded samples: two of the control and one of the test sample, or two of the test sample and one of the control. The order of presentation should be randomized.

-

Instruct panelists to taste each sample from left to right.

-

Ask panelists to identify the sample that is different from the other two.

-

Panelists should rinse their mouths with water and eat a plain cracker between evaluations.

-

Collect and analyze the data. A statistically significant number of correct identifications indicates a perceivable difference.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of this compound in a beverage matrix.

Objective: To accurately measure the concentration of this compound in a liquid food sample.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Appropriate capillary column (e.g., DB-5ms).

-

This compound standard of known purity.

-

Internal standard (e.g., heptyl acetate).

-

Organic solvent for extraction (e.g., dichloromethane).

-

Sodium chloride.

-

Anhydrous sodium sulfate.

-

Glassware (vials, pipettes, flasks).

Procedure:

-

Sample Preparation:

-

Take a known volume of the beverage sample (e.g., 10 mL).

-

Add a known amount of the internal standard.

-

Saturate the aqueous phase with sodium chloride to improve extraction efficiency.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations containing a fixed amount of the internal standard.

-

Analyze each standard by GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

GC-MS Analysis:

-

Inject the prepared sample extract into the GC-MS system.

-